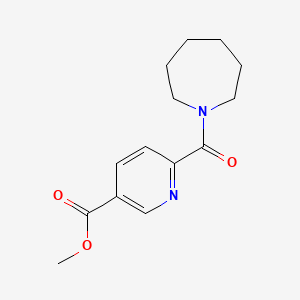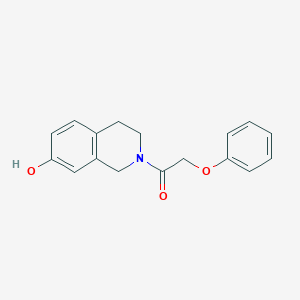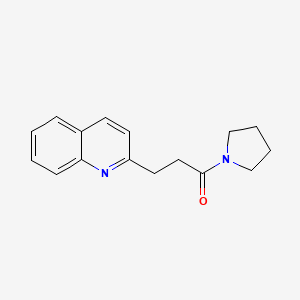![molecular formula C14H16N2O2 B7509714 N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B7509714.png)
N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide, also known as DMF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway regulates the expression of genes that are involved in antioxidant defense and detoxification, which may explain N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide's anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide has been shown to have various biochemical and physiological effects. In animal studies, N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide has been shown to reduce inflammation and oxidative stress, improve cognitive function, and increase the expression of genes involved in antioxidant defense and detoxification. In plant studies, N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide has been shown to promote plant growth and increase resistance to fungal infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide for lab experiments is its relatively low cost and easy synthesis method. However, N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide is also known to be unstable in certain conditions, which may limit its use in some experiments. Additionally, N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide may have different effects on different cell types, which may complicate the interpretation of results.
Direcciones Futuras
There are several future directions for the study of N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide. One area of interest is the development of N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide-based therapies for diseases such as multiple sclerosis and Alzheimer's disease. Another area of interest is the use of N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide as a plant growth regulator and fungicide in agriculture. Additionally, the study of N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide's mechanism of action and its effects on different cell types may provide new insights into the regulation of antioxidant defense and detoxification pathways.
Métodos De Síntesis
N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide can be synthesized through a multi-step process that involves the reaction of 2-acetylpyridine with furfural in the presence of a catalyst to produce 2-acetyl-5-methylfuran. This intermediate product is then reacted with dimethylamine and formaldehyde to yield N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide.
Aplicaciones Científicas De Investigación
N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide has been shown to have anti-inflammatory and neuroprotective effects, making it a potential treatment for diseases such as multiple sclerosis and Alzheimer's disease. In agriculture, N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide has been used as a plant growth regulator and as a fungicide. In material science, N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide has been used as a solvent and as a precursor for the synthesis of various compounds.
Propiedades
IUPAC Name |
N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10-5-4-6-13(15-10)14(17)16(3)9-12-8-7-11(2)18-12/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFERORISDXGPDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N(C)CC2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one](/img/structure/B7509641.png)





![4-[(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7509678.png)


![2-(3-methyl-2,4-dioxopyrimidin-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]acetamide](/img/structure/B7509712.png)
![N-methyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7509717.png)

![3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7509731.png)
